5-Hexyl-2,2'-bithiophene
Overview
Description
5-Hexyl-2,2’-bithiophene: is an organic compound belonging to the class of bithiophenes, which are composed of two thiophene rings connected by a single bond The addition of a hexyl group at the 5-position of one of the thiophene rings enhances its solubility and alters its electronic properties
Mechanism of Action
Target of Action
It is known to be used in the fabrication of organic field-effect transistors (ofets) and in the production of organic electronic materials .
Mode of Action
5-Hexyl-2,2’-bithiophene interacts with its targets through a process known as Suzuki-Miyaura cross-coupling reactions . This reaction is a type of palladium-catalyzed cross-coupling reaction, used to synthesize organic compounds by coupling boronic acids with organic halides .
Biochemical Pathways
It is involved in the stille coupling and p-conjugated packing structure and hole mobility of bithiophene-bithiazole copolymers with alkyl-thiophene side chains .
Pharmacokinetics
It’s important to note that the compound has a density of 1060 g/mL at 25 °C , which may influence its bioavailability and distribution.
Result of Action
The molecular and cellular effects of 5-Hexyl-2,2’-bithiophene’s action are primarily observed in the field of organic electronics. It is used in the fabrication of OFETs, contributing to their structure and electrical properties . Additionally, it is used in the production of light-emitting diode (OLED) materials .
Action Environment
The action, efficacy, and stability of 5-Hexyl-2,2’-bithiophene can be influenced by various environmental factors. For instance, the compound’s reactivity in Suzuki-Miyaura cross-coupling reactions may be affected by the presence of a palladium catalyst and the pH of the environment . Furthermore, the compound’s utility in the fabrication of OFETs suggests that its action and stability may be influenced by factors such as temperature and the presence of other materials .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Hexyl-2,2’-bithiophene typically involves the following steps:
Bromination of Thiophene: Thiophene is brominated to form 2-bromothiophene.
Grignard Reaction: The brominated thiophene undergoes a Grignard reaction with hexylmagnesium bromide to introduce the hexyl group.
Coupling Reaction: The hexylated thiophene is then coupled with another thiophene unit using a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to form 5-Hexyl-2,2’-bithiophene.
Industrial Production Methods: Industrial production of 5-Hexyl-2,2’-bithiophene follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Key considerations include the choice of solvents, catalysts, and reaction temperatures.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 5-Hexyl-2,2’-bithiophene can undergo oxidation reactions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the thiophene rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like bromine or chloromethyl methyl ether are employed under acidic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydro derivatives.
Substitution: Halogenated or alkylated thiophenes.
Scientific Research Applications
Chemistry: 5-Hexyl-2,2’-bithiophene is used as a building block in the synthesis of conjugated polymers and small molecules for organic electronics. Its ability to form π-conjugated systems makes it valuable in the development of organic semiconductors .
Biology and Medicine: While its primary applications are in materials science, research is ongoing to explore its potential in biological systems, particularly in the development of biosensors and bioelectronics.
Industry: In the industrial sector, 5-Hexyl-2,2’-bithiophene is used in the fabrication of organic photovoltaic cells, organic light-emitting diodes, and field-effect transistors. Its properties contribute to the efficiency and stability of these devices .
Comparison with Similar Compounds
2,2’-Bithiophene: Lacks the hexyl group, resulting in lower solubility and different electronic properties.
5,5’-Dibromo-2,2’-bithiophene: Contains bromine atoms, making it more reactive in cross-coupling reactions.
3-Hexylthiophene: Similar in structure but with the hexyl group at the 3-position, affecting its packing and electronic properties.
Uniqueness: 5-Hexyl-2,2’-bithiophene is unique due to the presence of the hexyl group at the 5-position, which enhances its solubility and alters its electronic properties, making it particularly suitable for applications in organic electronics where solubility and processability are crucial .
Properties
IUPAC Name |
2-hexyl-5-thiophen-2-ylthiophene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18S2/c1-2-3-4-5-7-12-9-10-14(16-12)13-8-6-11-15-13/h6,8-11H,2-5,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUONHINJVGHSCL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC1=CC=C(S1)C2=CC=CS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50571997 | |
Record name | 5-Hexyl-2,2'-bithiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50571997 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
173448-31-2 | |
Record name | 5-Hexyl-2,2'-bithiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50571997 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-Hexyl-2,2'-bithiophene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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